molecular formula C18H12N2O2S2 B6007766 MFCD01464893 CAS No. 5773-64-8

MFCD01464893

Cat. No.: B6007766
CAS No.: 5773-64-8
M. Wt: 352.4 g/mol
InChI Key: FEZSIMVRMAGATM-PKNBQFBNSA-N
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Description

The compound identified by the code “MFCD01464893” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD01464893” involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle significant quantities of reactants.

    Automation: Employing automated systems to monitor and control reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD01464893” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

“MFCD01464893” has numerous applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD01464893” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences biochemical pathways, leading to the desired effects.

Conclusion

Understanding the compound “this compound” involves exploring its synthesis, reactions, applications, and mechanism of action. Its unique properties make it valuable in various scientific and industrial fields.

Properties

IUPAC Name

4-hydroxy-3-(4-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,21-22H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZSIMVRMAGATM-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)O)O)/C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417090
Record name AC1NT0OF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-64-8
Record name AC1NT0OF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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